2-Cyclopropyl-4-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methylpyrimidine
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Overview
Description
2-Cyclopropyl-4-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methylpyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, diphenylmethyl piperazine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methylpyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, which undergoes cyclopropylation, followed by the introduction of the diphenylmethyl piperazine moiety through a nucleophilic substitution reaction. The final step involves the carbonylation of the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-4-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethylpiperazine: A related compound with a similar piperazine core but different substituents.
Cyclopropylpyrimidine: Another compound with a cyclopropyl group attached to a pyrimidine ring.
Uniqueness
2-Cyclopropyl-4-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methylpyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O/c1-19-18-23(28-25(27-19)22-12-13-22)26(31)30-16-14-29(15-17-30)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,18,22,24H,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZCFUUTCGEQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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